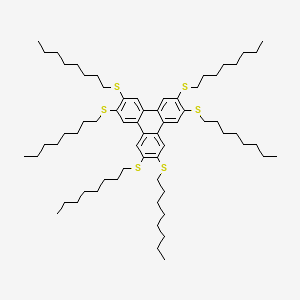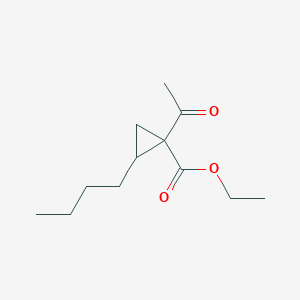
Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features a cyclopropane ring, which is a three-membered carbon ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Carboxylic Acid+EthanolAcid CatalystEthyl Ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the corresponding carboxylic acid and ethanol in the presence of water and an acid or base.
Reduction: Conversion to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Wirkmechanismus
The mechanism of action of ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The cyclopropane ring may also interact with enzymes, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring and perfumery.
Cyclopropane derivatives: Compounds with a cyclopropane ring, known for their unique reactivity.
Uniqueness
Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and an ester functional group. This structure imparts distinct chemical properties, making it valuable in various applications, from synthetic chemistry to industrial uses.
Eigenschaften
CAS-Nummer |
90284-95-0 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-6-7-10-8-12(10,9(3)13)11(14)15-5-2/h10H,4-8H2,1-3H3 |
InChI-Schlüssel |
NUMUDFLOIALOEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC1(C(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)

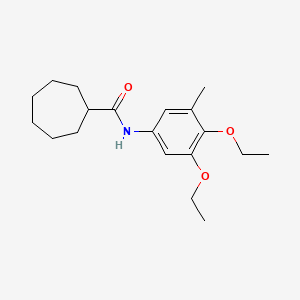
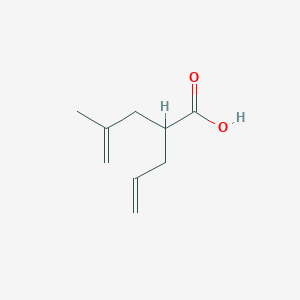
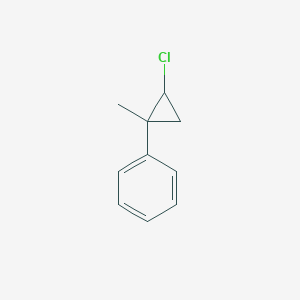
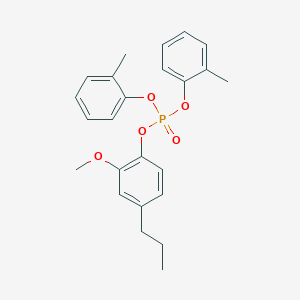
![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)

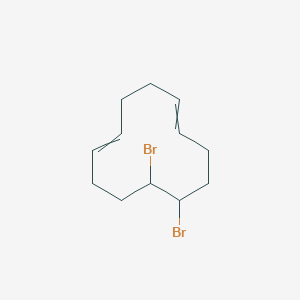


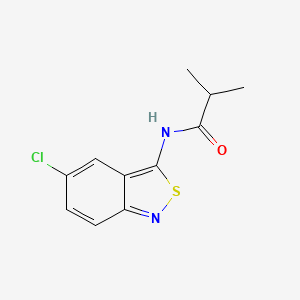
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
